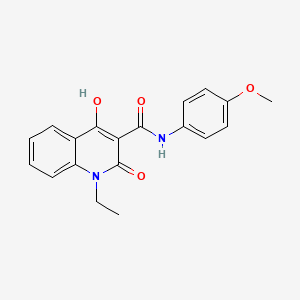

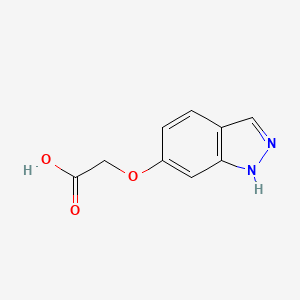

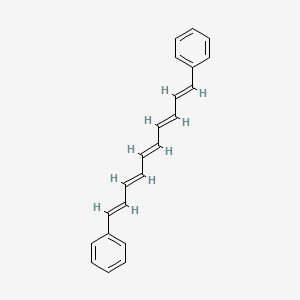

![molecular formula C26H18O2 B3051057 [9,9'-Bi-9H-fluorene]-9,9'-diol CAS No. 3073-51-6](/img/structure/B3051057.png)

[9,9'-Bi-9H-fluorene]-9,9'-diol

Overview

Description

9,9’-Bi-9H-fluorene is a chemical compound with the formula C26H18. It has a molecular weight of 330.4211 . It is also known by other names such as 9,9’-Bifluorene, Bifluorenyl, and Bisfluorenyl .

Synthesis Analysis

While specific synthesis methods for “[9,9’-Bi-9H-fluorene]-9,9’-diol” were not found, there are studies on the synthesis of related compounds. For instance, the synthesis of 9,9-bis(4-hydroxyphenyl) fluorene was catalyzed by bifunctional ionic liquids . Another method involves a Pd(0)-catalyzed cross-coupling reaction of 1,1-diboronates with 2,2′-dibromobiphenyls .Physical And Chemical Properties Analysis

9,9’-Bi-9H-fluorene has a molecular weight of 330.4211 . More specific physical and chemical properties for “[9,9’-Bi-9H-fluorene]-9,9’-diol” were not found in the search results.Scientific Research Applications

Polyfluorene Synthesis and Defect Analysis

The synthesis of polyfluorenes without monoalkylfluorene defects has been achieved through alkylative cyclization, leading to improved performance in light-emitting devices due to minimal green emission attributable to fluorenone formation. This contrasts with devices using polyfluorene from conventionally synthesized monomers, which showed significant green emission (Cho et al., 2007).

Functional Materials and Stability Enhancement

Fluorene compounds, including variants like [9,9'-Bi-9H-fluorene]-9,9'-diol, have been extensively studied for their electronic properties, UV-Vis spectrum, thermal stability, and reactivity. These compounds are integral in creating polymers like bisphenol fluorene, which are used in epoxy resin and polycarbonate resin to enhance thermal stability. Additionally, they are fundamental in OLED materials and pharmaceuticals like benflumetol (Wang Ji-ping, 2011).

Crystal Structure and Intermolecular Interactions

The crystal structure of [9,9'-Bi-9H-fluorene]-9,9'-diol displays a planar fluorene ring system with perpendicular ethoxycarbonyl ethyl groups, featuring weak intermolecular C—H⋯O interactions. This structure contributes to the understanding of molecular interactions and material properties (Hu et al., 2006).

Novel Polymer Synthesis

Innovative approaches have been developed for synthesizing high-molecular-weight polymers using [9,9'-Bi-9H-fluorene]-9,9'-diol in reactions with aromatic hydrocarbons. This metal-free, superacid-catalyzed process results in soluble, linear polymers, paving the way for new applications in materials science (Hernandez et al., 2010).

Sensory and Electrochromic Properties

Novel fluorene-based conjugated copolymers have been synthesized, exhibiting promising electrochemical and electrochromic properties. These polymers, with unique metal ion sensory abilities, particularly toward Fe3+ ions, demonstrate the potential for advanced sensory applications (Ibrahimova et al., 2013).

Rapid Polymerization Techniques

Rapid microwave-promoted synthesis of polyurethanes from [9,9'-Bi-9H-fluorene]-9,9'-diol derivatives has been developed, significantly enhancing the efficiency and molecular weight of the resulting polyurethanes compared to conventional methods. This technique offers new avenues for efficient polymer production (Hiroki et al., 2008).

Synthesis of Disubstituted Fluorenes

Methods for synthesizing 9,9-disubstituted fluorenes from 2-iodobiphenyls and α-diazoesters have been developed, providing a straightforward approach to these materials widely used in the field (Ma et al., 2018).

properties

IUPAC Name |

9-(9-hydroxyfluoren-9-yl)fluoren-9-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18O2/c27-25(21-13-5-1-9-17(21)18-10-2-6-14-22(18)25)26(28)23-15-7-3-11-19(23)20-12-4-8-16-24(20)26/h1-16,27-28H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCCQIUUDIJFFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4(C5=CC=CC=C5C6=CC=CC=C64)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50327097 | |

| Record name | [9,9'-Bi-9H-fluorene]-9,9'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3073-51-6 | |

| Record name | [9,9'-Bi-9H-fluorene]-9,9'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanone, 2-[(4-chlorophenyl)thio]-1-phenyl-](/img/structure/B3050980.png)

![7-(2-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one](/img/structure/B3050981.png)

![[(2-Ethoxyphenyl)methylideneamino]thiourea](/img/structure/B3050995.png)